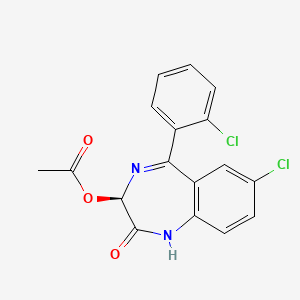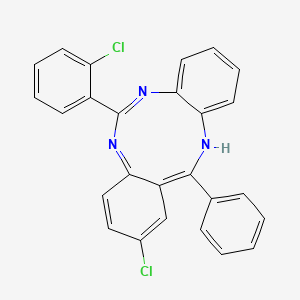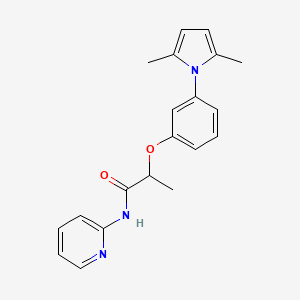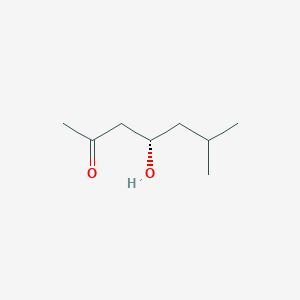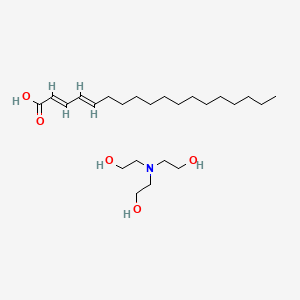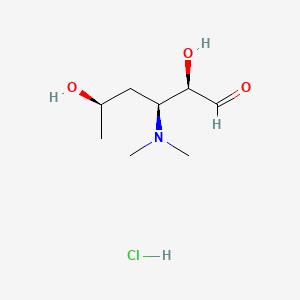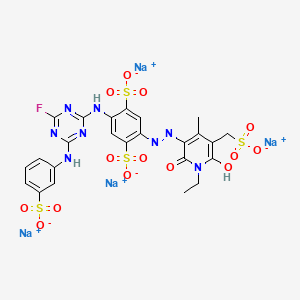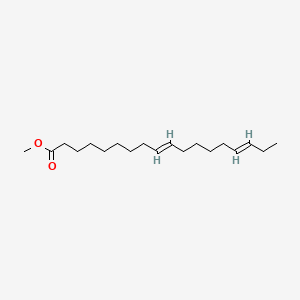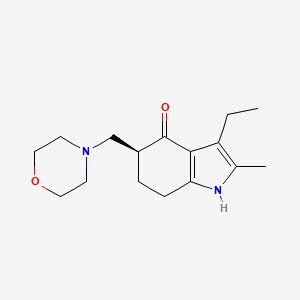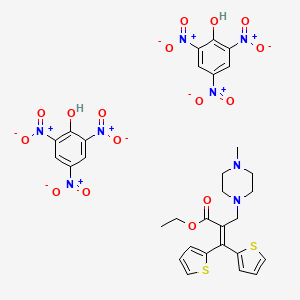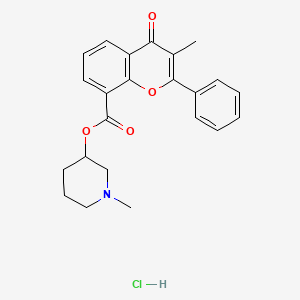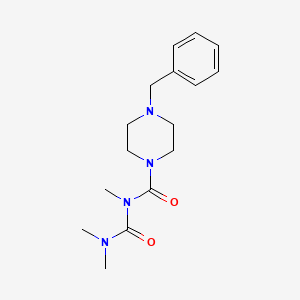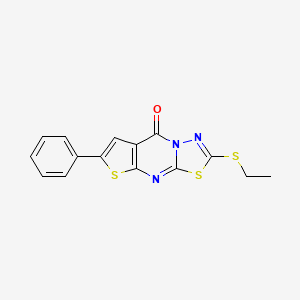
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-(ethylthio)-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-(ethylthio)-6-phenyl- is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
The synthesis of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-(ethylthio)-6-phenyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno and pyrimidine derivatives under specific conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the formation of the desired heterocyclic ring system.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: It can undergo cyclization reactions to form more complex ring systems.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-(ethylthio)-6-phenyl- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used in various biological assays to understand its interaction with different biological targets.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the biological system being studied. For example, in anti-cancer research, it may inhibit specific enzymes involved in cell proliferation, leading to apoptosis of cancer cells.
Comparison with Similar Compounds
Similar compounds include other thiadiazolo-thieno-pyrimidines, such as:
- 2,6,7-Trimethyl-8H-(1,3,4)thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one
- 2,6-Diphenyl-8H-(1,3,4)thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities
Properties
CAS No. |
103344-18-9 |
|---|---|
Molecular Formula |
C15H11N3OS3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
11-ethylsulfanyl-5-phenyl-6,10-dithia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
InChI |
InChI=1S/C15H11N3OS3/c1-2-20-15-17-18-13(19)10-8-11(9-6-4-3-5-7-9)21-12(10)16-14(18)22-15/h3-8H,2H2,1H3 |
InChI Key |
LRGZCUXOVPKWBX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C(=O)C3=C(N=C2S1)SC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


